molecular formula C18H13ClN2O4 B2569218 2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid CAS No. 340306-84-5

2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B2569218
CAS No.: 340306-84-5
M. Wt: 356.76
InChI Key: ZKWYCFCJLNPYJX-UHFFFAOYSA-N
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Description

2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with cyanoacetic acid to form an intermediate. This intermediate is then reacted with 4-hydroxyphenylacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxyacetic acids .

Scientific Research Applications

2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[(4-Chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}phenoxy)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-14-3-5-15(6-4-14)21-18(24)13(10-20)9-12-1-7-16(8-2-12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYCFCJLNPYJX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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